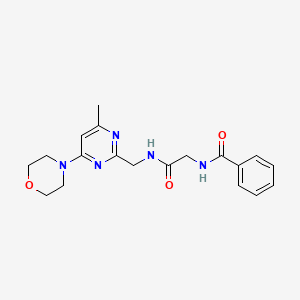

N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-14-11-17(24-7-9-27-10-8-24)23-16(22-14)12-20-18(25)13-21-19(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPMNBOUVDBETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, a compound with the molecular formula C19H23N5O3 and a molecular weight of 369.425 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholinopyrimidine derivatives. The key steps often include:

- Formation of the Morpholinopyrimidine Core : The initial step involves synthesizing 4-methyl-6-morpholinopyrimidine through cyclization reactions.

- Amidation Reaction : The morpholinopyrimidine is then reacted with benzoyl chloride to form the benzamide derivative.

- Final Modifications : Further modifications may be performed to achieve the desired functional groups, enhancing solubility and biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to morpholinopyrimidine derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound were evaluated against various cancer cell lines using MTT assays. The results showed that these compounds could effectively inhibit cell proliferation in a dose-dependent manner.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.0 | Induction of apoptosis |

| Compound B | HT-29 | 3.5 | Cell cycle arrest |

| This compound | SUIT-2 | 4.8 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

In addition to its antitumor activities, this compound has shown promise in reducing inflammation. Research involving macrophage cells stimulated by lipopolysaccharides (LPS) demonstrated that related morpholinopyrimidine compounds significantly inhibited the production of nitric oxide (NO) and reduced the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2).

Table 2: Anti-inflammatory Effects

| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| Compound V4 | 70% | 60% | 65% |

| Compound V8 | 75% | 70% | 68% |

| This compound | 72% | 65% | 63% |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Inflammatory Pathways : By targeting iNOS and COX enzymes, this compound can effectively reduce inflammatory responses.

Case Studies

A notable case study involved a series of morpholine-containing compounds tested in vitro against various cancer cell lines (A549, HCC827). The study found that certain derivatives exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound shares structural motifs with benzamide-pyrimidine derivatives reported in the literature. Below is a comparative analysis of key analogs:

Key Observations :

Molecular Weight and Drug-Likeness

- The molecular weights of analogs range from 527.62 to 568.42 (), aligning with typical small-molecule drug candidates. The target compound’s molecular weight is likely within this range, assuming similar substituents.

- The morpholine group in the target compound may lower the LogP (lipophilicity) compared to chlorophenyl (Compound 5) or p-tolyl (Compound 6) substituents, favoring better pharmacokinetics .

Research Findings and Limitations

- Structural Advantages: The morpholine-pyrimidine motif in the target compound is understudied compared to phenyl- or thioether-based analogs, offering novel opportunities for targeting enzymes like PI3K or mTOR .

- Data Gaps: No direct bioactivity or solubility data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.

Q & A

Q. Table 1: Comparative Biological Activities of Pyrimidine-Benzamide Derivatives

| Compound Modification | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC, µM) |

|---|---|---|

| Morpholine substituent | 8.2 (S. aureus) | 12.4 (HeLa) |

| Thiomorpholine analog | 4.5 (S. aureus) | 8.7 (HeLa) |

| Trifluoromethyl benzamide | 15.1 (E. coli) | 22.9 (MCF-7) |

Q. Table 2: Optimization of Synthetic Yield

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 65 | 92 |

| Microwave synthesis | 80 | 95 |

| Flow chemistry | 78 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.